molecular formula C15H17N3O B2393563 N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2411294-00-1

N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide

Cat. No.: B2393563
CAS No.: 2411294-00-1
M. Wt: 255.321
InChI Key: GGMDATVYSZZFNA-UHFFFAOYSA-N
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Description

“N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide” is a complex organic compound. It is related to the family of pyrazoles, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .


Synthesis Analysis

The synthesis of related compounds has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The 1 H-NMR, 13 C-NMR, and IR spectroscopic data of these ligands have been fully assigned .


Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .


Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .

Future Directions

The future directions for the study of these compounds could involve further exploration of their potential applications in the catalysis area, medicine, or biomimetism studies . Additionally, more research could be conducted to fully understand their safety and hazards, as well as their physical and chemical properties.

Properties

IUPAC Name

N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-4-15(19)16-10-13-7-5-6-8-14(13)18-12(3)9-11(2)17-18/h4-9H,1,10H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMDATVYSZZFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CNC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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